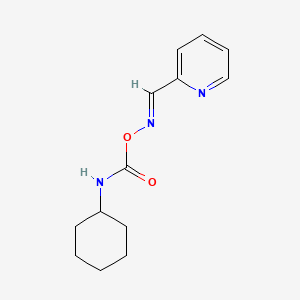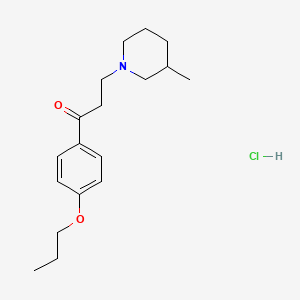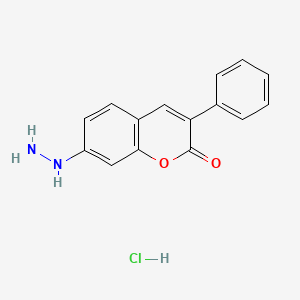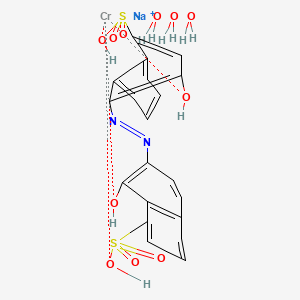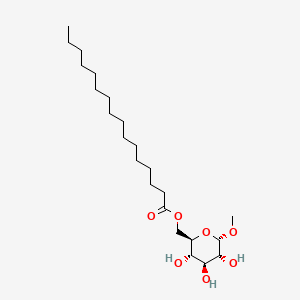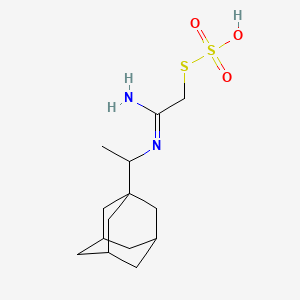![molecular formula C25H48O4 B12716642 [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate is a chemical compound with the molecular formula C25H48O4 and a molecular weight of 412.646 g/mol It is an ester formed from dodecanoic acid and a pentanoyloxypentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate typically involves esterification reactions. One common method is the reaction between dodecanoic acid and (3S)-2,2,4-trimethyl-3-pentanoyloxypentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to facilitate the direct introduction of ester groups into organic compounds, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Applications De Recherche Scientifique
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release dodecanoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and cellular receptors, influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] hexanoate
- [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] octanoate
- [(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] decanoate
Uniqueness
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate is unique due to its longer carbon chain, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it suitable for specific industrial applications where longer chain esters are preferred .
Propriétés
Formule moléculaire |
C25H48O4 |
|---|---|
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate |
InChI |
InChI=1S/C25H48O4/c1-7-9-11-12-13-14-15-16-17-19-22(26)28-20-25(5,6)24(21(3)4)29-23(27)18-10-8-2/h21,24H,7-20H2,1-6H3/t24-/m0/s1 |
Clé InChI |
HHIKYOKGZSHMCT-DEOSSOPVSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OCC(C)(C)[C@H](C(C)C)OC(=O)CCCC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


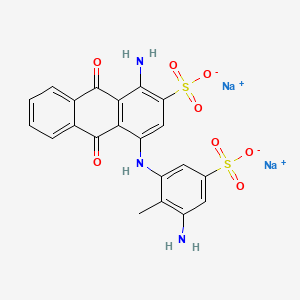
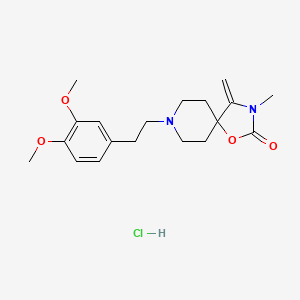
![5-[3-(diethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12716582.png)

